![molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6](/img/structure/B1424215.png)
Ethyl 4-(1-aminoethyl)benzoate
Overview
Description
Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .
Synthesis Analysis
Ethyl 4-(1-aminoethyl)benzoate can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(1-aminoethyl)benzoate has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .
Chemical Reactions Analysis
Ethyl 4-(1-aminoethyl)benzoate has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .
Physical And Chemical Properties Analysis
Ethyl 4-(1-aminoethyl)benzoate is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .
Scientific Research Applications
Electro-Optical Applications
Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in electro-optical applications . Research indicates that crystals of this compound can be grown using specialized techniques, which are then examined for their electro-optical properties . These properties are crucial for applications such as laser technology , optical computing , and electro-optic modulators .
Nonlinear Optical Properties
The compound has been synthesized and characterized for its nonlinear optical properties . These properties are significant for developing materials that can change their refractive index in response to electric fields, which is valuable for all-optical switching , optical phase conjugation , and holography .
Pharmaceutical Applications
In medicine, Ethyl 4-(1-aminoethyl)benzoate is known as Benzocaine , a local anesthetic commonly used for pain relief. It acts by blocking nerve signals in the body, making it useful for procedures like endoscopy and as a topical pain reliever .
Agricultural Chemistry
While specific applications of Ethyl 4-(1-aminoethyl)benzoate in agriculture are not directly mentioned, related compounds are used in the synthesis of various agrochemicals . These compounds can serve as intermediates in creating pesticides or herbicides that help protect crops and improve yields .
Material Science
This compound is involved in the synthesis of Schiff bases , which are used to create new materials with potential applications in smart coatings , sensors , and catalysis . These materials can respond to environmental changes, making them useful in various technological and industrial applications .
Environmental Science
Ethyl 4-(1-aminoethyl)benzoate has been studied for its environmental behavior, particularly in the context of UV filters . Its transformation products and environmental fate are of interest, as they can inform the development of more environmentally friendly sunscreens and other personal care products .
Analytical Chemistry
In analytical chemistry, Ethyl 4-(1-aminoethyl)benzoate can be used as a standard or reagent in various analytical methods . Its well-characterized properties make it suitable for use in spectroscopy and chromatography to analyze and identify other compounds .
Biochemistry
The compound plays a role in the design and synthesis of new molecules with biological activity . It serves as a building block for creating new compounds that can be evaluated for their potential as local anesthetics or other pharmacologically active agents .
Mechanism of Action
While the specific mechanism of action for Ethyl 4-(1-aminoethyl)benzoate is not detailed in the search results, it’s worth noting that local anesthetics like this compound generally work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .
Safety and Hazards
Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
ethyl 4-(1-aminoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWOESDLILZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-aminoethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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